N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a furan-2-carboxamide group and a (2,5-dimethoxyphenyl)carbamoylmethylsulfanyl moiety. Thiadiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, which are influenced by substituent variations on the heterocyclic core .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c1-24-10-5-6-12(25-2)11(8-10)18-14(22)9-27-17-21-20-16(28-17)19-15(23)13-4-3-7-26-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUOHQFPVGXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 420.46 g/mol. Its structure features a thiadiazole ring, which is known for its diverse biological activities, and a furan moiety that contributes to its chemical reactivity and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate various biological pathways, leading to potential therapeutic effects such as anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Research has shown that related thiadiazole derivatives can inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds often range in the micromolar concentrations, indicating their potency against cancer cells .
- Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .
Antiviral Activity
Thiadiazole derivatives have also been explored for their antiviral properties. For example:
- Inhibition of Viral Replication : Some studies suggest that similar compounds can inhibit viral replication by targeting viral polymerases or proteases .
Case Studies and Research Findings
Several studies provide insights into the biological activity of thiadiazole derivatives:
- Study on Anticancer Properties :
- Antiviral Efficacy :
- Mechanistic Insights :
Data Tables
| Activity | IC50 Values (μM) | Target |
|---|---|---|
| Anticancer Activity | 31.9 - 32.2 | HCV NS5B polymerase |
| Antiviral Activity | <0.35 | Viral polymerases |
| Apoptosis Induction | Varies | Caspase activation |
Scientific Research Applications
Chemistry
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide serves as a building block in the synthesis of more complex molecules. Its structural components can be modified to create derivatives with varied properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or receptor ligand . Its interactions with biological targets suggest possible roles in modulating metabolic pathways.
Medicine
Research indicates that this compound may possess therapeutic effects , particularly:
- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit inflammatory pathways.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
Industry
In industrial applications, this compound is being explored for the development of advanced materials with specific electronic or optical properties.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. A study highlighted that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .
Enzyme Inhibition Studies
Recent research has focused on the compound's ability to inhibit specific enzymes involved in disease pathways. For example:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes implicated in inflammation .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step reactions starting from thiosemicarbazide. Various reaction conditions have been optimized for yield improvement:
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Basic conditions |
| Reduction | Tin(II) chloride | Palladium catalyst |
| Substitution | Sodium methoxide | Nucleophilic aromatic substitution |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Key Thiadiazole Derivatives
Key Structural Insights :
- Substituent Position Effects : The 2,5-dimethoxyphenyl group in the target compound likely enhances π-π stacking and hydrogen-bonding interactions compared to 3,4-dimethoxy or halogenated analogs .
- Heterocyclic Core : Replacement of the thiadiazole with oxadiazole (e.g., in ) reduces sulfur content, altering electronic properties and biological target specificity .
Activity Trends :
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., 2,5-dimethoxy) improve solubility and target affinity compared to halogenated derivatives, which exhibit higher electronegativity but reduced metabolic stability .
- Thiophene vs. Furan Carboxamide : Thiophene-containing analogs () show stronger antiviral activity due to sulfur’s electronegativity, whereas furan derivatives prioritize anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
